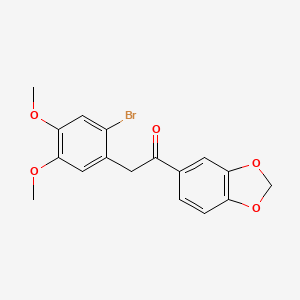
Tin(4+) dihydrogen arsorate phosphate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) dihydrogen arsorate phosphate (1/1/1) is a complex inorganic compound that combines tin, arsenic, and phosphate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(4+) dihydrogen arsorate phosphate can be synthesized through various methods. One common approach involves the solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature. This mixture is then dried, with or without calcination, to obtain the desired compound . Another method involves mixing tin(II) chloride dihydrate (SnCl2·2H2O) with ammonium phosphate (NH4)3PO4·5H2O and heating the mixture under an argon gas blanket at various temperatures .
Industrial Production Methods
Industrial production of tin(4+) dihydrogen arsorate phosphate typically involves large-scale solid-state reactions or hydrothermal synthesis. These methods ensure high purity and yield of the compound, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(4+) dihydrogen arsorate phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of tin and arsenic in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where ligands or ions are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with tin(4+) dihydrogen arsorate phosphate include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving tin(4+) dihydrogen arsorate phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Tin(4+) dihydrogen arsorate phosphate has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) Phosphate: Similar in composition but lacks the arsenic component.
Arsenic Phosphate: Contains arsenic and phosphate but does not include tin.
Tin(II) Phosphate: Contains tin in a lower oxidation state and has different chemical properties.
Uniqueness
Tin(4+) dihydrogen arsorate phosphate is unique due to the combination of tin, arsenic, and phosphate ions in a single compound. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability, making it valuable for various applications.
Eigenschaften
| 98616-55-8 | |
Molekularformel |
AsH2O8PSn |
Molekulargewicht |
354.62 g/mol |
IUPAC-Name |
dihydrogen arsorate;tin(4+);phosphate |
InChI |
InChI=1S/AsH3O4.H3O4P.Sn/c2-1(3,4)5;1-5(2,3)4;/h(H3,2,3,4,5);(H3,1,2,3,4);/q;;+4/p-4 |
InChI-Schlüssel |
OGGYANNQNTWZTI-UHFFFAOYSA-J |
Kanonische SMILES |
O[As](=O)(O)[O-].[O-]P(=O)([O-])[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


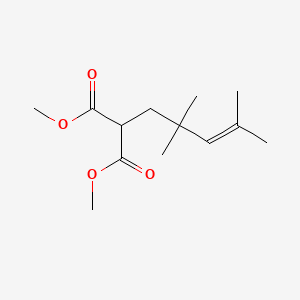

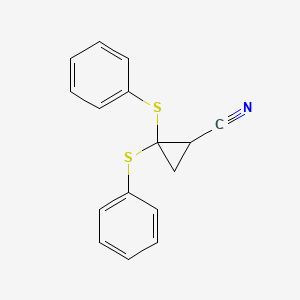
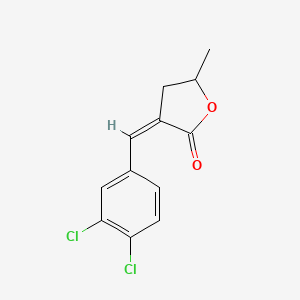
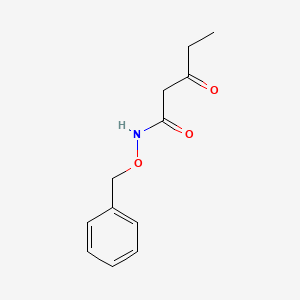


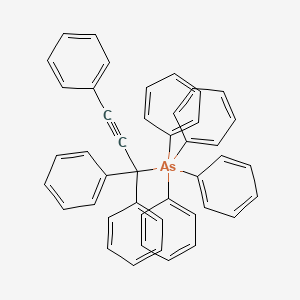
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
